Cyclopropylurea Versus Cyclooctylurea in PDE3A Inhibition: 312-Fold Potency Differential
In a direct head-to-head comparison of structurally matched cyclopropylurea and cyclooctylurea derivatives within an identical quinolinone-propoxyphenyl scaffold, the cyclopropyl-substituted compound OPC-33509 demonstrated an IC₅₀ of 0.10 μM against recombinant PDE3A, whereas the cyclooctyl-substituted analog OPC-33540 achieved an IC₅₀ of 0.32 nM [1]. The cyclooctyl derivative was approximately 312-fold more potent, establishing that the N-cycloalkyl substituent size and conformation critically determine inhibitory activity at PDE3A [1]. This direct comparison quantifies the functional consequence of substituting the cyclopropyl moiety with a larger, conformationally distinct cycloalkyl group within an otherwise identical molecular framework.
| Evidence Dimension | Recombinant PDE3A inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.10 μM (cyclopropylurea derivative OPC-33509) |
| Comparator Or Baseline | 0.32 nM (cyclooctylurea derivative OPC-33540) |
| Quantified Difference | 312-fold difference in potency (OPC-33540 more potent) |
| Conditions | Recombinant PDE3A expressed in baculovirus/Sf9 expression system |
Why This Matters
This quantifies that the cyclopropyl versus cyclooctyl substitution choice on the urea nitrogen is not interchangeable for PDE3A activity, informing scaffold selection during medicinal chemistry optimization.
- [1] Sudo, T.; Tachibana, K.; Toga, K.; Tochizawa, S.; Inoue, Y.; Kimura, Y.; Hidaka, H. Potent effects of novel anti-platelet aggregatory cilostamide analogues on recombinant cyclic nucleotide phosphodiesterase isozyme activity. Biochem. Pharmacol. 2000, 59 (4), 347–356. DOI: 10.1016/S0006-2952(99)00335-4. View Source
